molecular formula C14H21NO2 B1461243 (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine CAS No. 1038279-09-2

(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine

Cat. No.: B1461243
CAS No.: 1038279-09-2
M. Wt: 235.32 g/mol
InChI Key: YSDYVSIPUYCWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(12-5-6-12)15-9-11-4-7-13(16-2)14(8-11)17-3/h4,7-8,10,12,15H,5-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDYVSIPUYCWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine, a compound characterized by its unique cyclopropyl and dimethoxyphenyl groups, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine is C13H17N2O2. It features a cyclopropyl group attached to an ethyl chain, which is further connected to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions. This structural configuration is significant for its interaction with biological systems.

PropertyValue
Molecular FormulaC13H17N2O2
Molecular Weight233.29 g/mol
IUPAC Name(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine
CAS Number1038279-09-2

Research indicates that (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine may exert its biological effects through various pathways:

  • Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction can influence mood regulation and cognitive functions.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Antidepressant Effects

A study conducted by Petz et al. (2019) explored the antidepressant-like effects of similar compounds in animal models. The results indicated that compounds with structural similarities to (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine exhibited significant reductions in depressive behaviors when administered in controlled doses.

Neuroprotective Properties

Research has shown that compounds with similar structures can provide neuroprotective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's. The antioxidant properties of the dimethoxyphenyl group are thought to play a crucial role in this activity.

Case Study 1: Behavioral Assessment in Rodents

In a controlled experiment involving rodents, (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine was administered at varying doses. Behavioral assessments were conducted using the forced swim test (FST) and tail suspension test (TST). Results indicated a dose-dependent reduction in immobility time, suggesting potential antidepressant activity.

Case Study 2: Neuroprotection Against Oxidative Stress

Another study investigated the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings demonstrated that treatment with (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine significantly reduced cell death and increased cell viability compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.